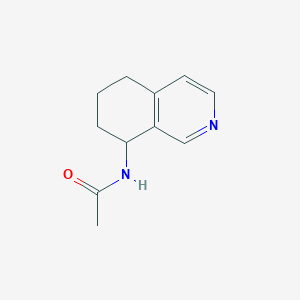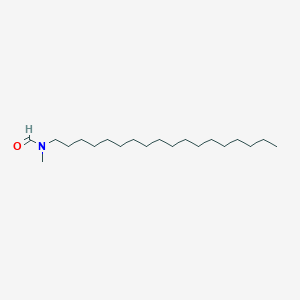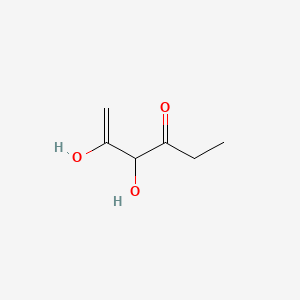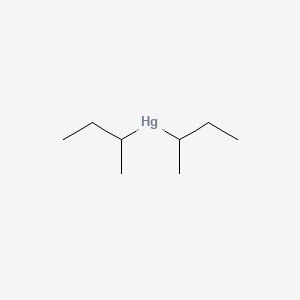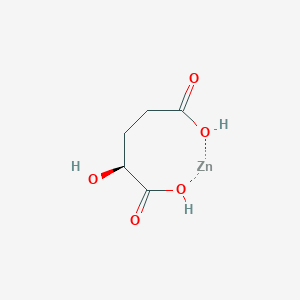
L-alpha-Hydroxyglutaric acid ZINC salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Hydroxyglutaric acid ZINC salt typically involves the reaction of L-alpha-Hydroxyglutaric acid with a zinc-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-alpha-Hydroxyglutaric acid ZINC salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
L-alpha-Hydroxyglutaric acid ZINC salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis and analytical procedures.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of L-alpha-Hydroxyglutaric acid ZINC salt involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. This interaction can influence various metabolic processes and enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
L-alpha-Hydroxyglutaric Acid (sodium salt): An alpha hydroxy acid with similar chemical properties but different metal ion association.
D-2-Hydroxyglutaric Acid: A stereoisomer with distinct biological roles and implications.
Propiedades
Número CAS |
103404-91-7 |
|---|---|
Fórmula molecular |
C5H8O5Zn |
Peso molecular |
213.5 g/mol |
Nombre IUPAC |
(2S)-2-hydroxypentanedioic acid;zinc |
InChI |
InChI=1S/C5H8O5.Zn/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
Clave InChI |
XHBZQOHNOLGOES-DFWYDOINSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)O.[Zn] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



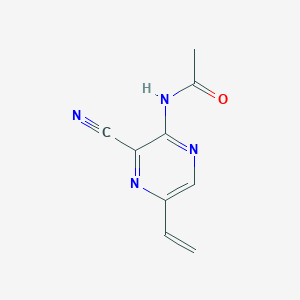
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
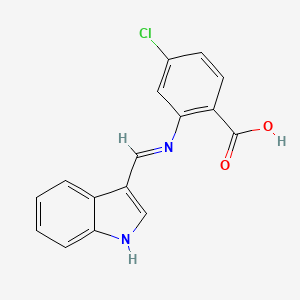

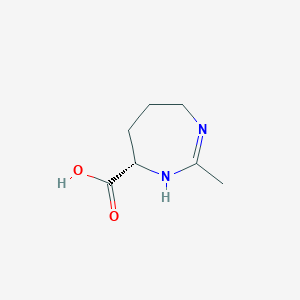
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
